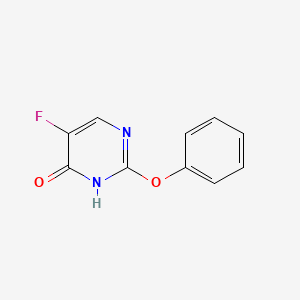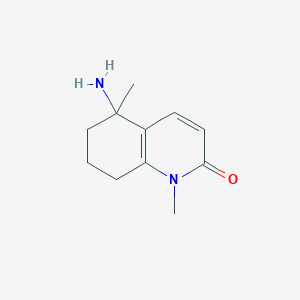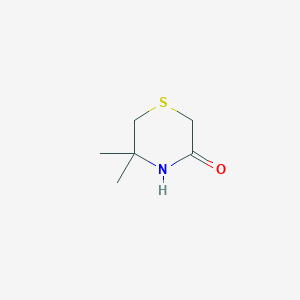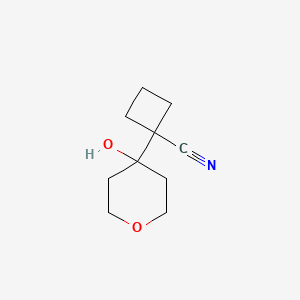
1-(4-hydroxyoxan-4-yl)cyclobutane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-hydroxyoxan-4-yl)cyclobutane-1-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclobutanecarbonitrile core with a hydroxytetrahydropyran substituent, making it a unique structure for chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-hydroxyoxan-4-yl)cyclobutane-1-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a cyclobutanecarbonitrile derivative with a hydroxytetrahydropyran precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent like tetrahydrofuran. The mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-hydroxyoxan-4-yl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Using reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of cyclobutanecarbonyl derivatives.
Reduction: Formation of cyclobutanecarbonitrile amines.
Substitution: Formation of halogenated cyclobutanecarbonitrile derivatives.
Aplicaciones Científicas De Investigación
1-(4-hydroxyoxan-4-yl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-(4-hydroxyoxan-4-yl)cyclobutane-1-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride: Similar in structure but contains a piperidine ring.
1-(Tetrahydro-2H-pyran-4-yl)ethanone: Contains an ethanone group instead of a cyclobutanecarbonitrile core.
Uniqueness
1-(4-hydroxyoxan-4-yl)cyclobutane-1-carbonitrile is unique due to its combination of a cyclobutanecarbonitrile core and a hydroxytetrahydropyran substituent. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
1-(4-hydroxyoxan-4-yl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H15NO2/c11-8-9(2-1-3-9)10(12)4-6-13-7-5-10/h12H,1-7H2 |
Clave InChI |
BJDMXNDAIZDSND-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C#N)C2(CCOCC2)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
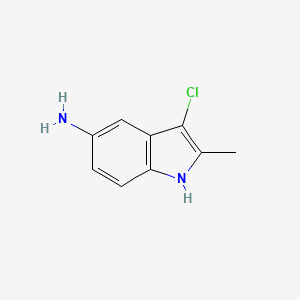
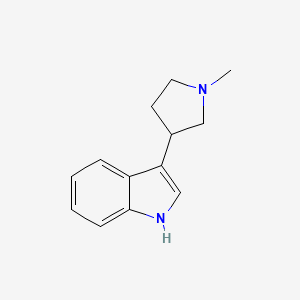
![[(2-[(6-Bromohexyl)oxy]ethoxy)methyl]benzene](/img/structure/B8700931.png)
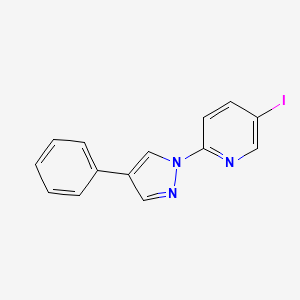
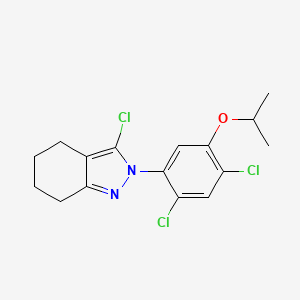
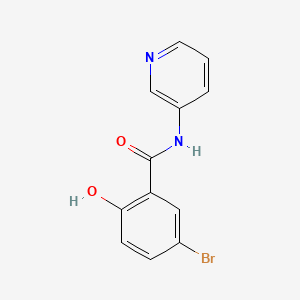
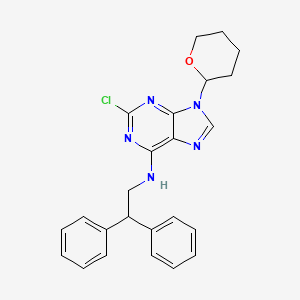
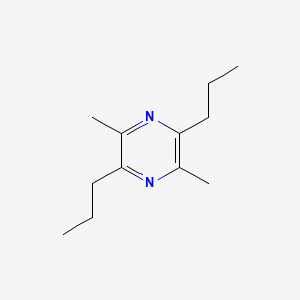
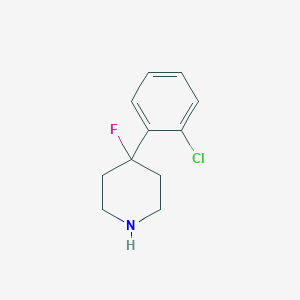
![3-Methylthieno[2,3-c]pyridine](/img/structure/B8700992.png)
